molecular formula C25H27NO3 B2638711 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one CAS No. 438486-89-6

1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one

Cat. No.: B2638711
CAS No.: 438486-89-6
M. Wt: 389.495
InChI Key: KGCOTRKCMZTBSS-UHFFFAOYSA-N
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Description

The compound 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one is a complex organic molecule with a unique structure. It features a cyclohexene ring, an azatetracyclic core, and multiple functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one involves multiple steps, starting from simpler precursors. One common route includes the cyclization of a precursor containing the cyclohexene ring and the azatetracyclic core under specific conditions, such as the presence of a strong acid or base .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1-{9-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1(13),2(6),4,7(12),14,16-hexaen-5-yl}ethan-1-one is unique due to its complex structure, which includes an azatetracyclic core and multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-[9-[2-(cyclohexen-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-16(27)22-17(2)29-25-20-11-7-6-10-19(20)24-21(23(22)25)14-26(15-28-24)13-12-18-8-4-3-5-9-18/h6-8,10-11H,3-5,9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCOTRKCMZTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CCC5=CCCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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